Superior ANO1 Inhibition vs. In-Class Lignans
Schisandrathera D demonstrates potent and selective inhibition of the ANO1 chloride channel, a feature not shared by other tested lignans. In a cell-based YFP fluorescence quenching assay using FRT cells expressing ANO1, Schisandrathera D inhibited ANO1 activity with an IC50 of 5.24 µM [1]. This is in stark contrast to a panel of thirteen other dibenzocyclooctadiene lignans and neolignans from the same plant, including Schisandrathera C, Schisantherin B, Gomisin A, and Schisandrin, which did not exhibit significant ANO1 inhibitory activity at 10 µM [1]. Furthermore, Schisandrathera D showed no effect on CFTR channel activity or ATP-induced intracellular calcium signaling at concentrations up to 30 µM, confirming its selectivity for ANO1 over other related ion channels [1].
| Evidence Dimension | Inhibition of ANO1 channel activity (YFP fluorescence assay) |
|---|---|
| Target Compound Data | IC50 = 5.24 µM |
| Comparator Or Baseline | Schisandrathera C, Schisantherin B, Gomisin A, Schisandrin, and 9 other lignans |
| Quantified Difference | No significant inhibition at 10 µM for comparators vs. 5.24 µM IC50 for Schisandrathera D |
| Conditions | FRT cells expressing ANO1 and YFP, 10-20 min treatment, measured by YFP fluorescence quenching |
Why This Matters
This data justifies selecting Schisandrathera D over other more common Schisandra lignans for any research program focused on ANO1 channel biology or ANO1-mediated cancer pathology.
- [1] Park, S., Das, R., Nhiem, N. X., Jeong, S. B., Kim, M., Kim, D., ... & Seo, Y. (2023). ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers. Frontiers in Pharmacology, 14, 1163970. View Source
